molecular formula C21H20N4O2S B2803371 N-isopropyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1053082-40-8

N-isopropyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2803371
CAS No.: 1053082-40-8
M. Wt: 392.48
InChI Key: SEOWQYFFSWLWLC-UHFFFAOYSA-N
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Description

N-isopropyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide (CAS 1053082-40-8) is a synthetic organic compound with a molecular formula of C21H20N4O2S and a molecular weight of 392.5 g/mol . This chemical features a complex heterocyclic scaffold based on an imidazo[1,2-c]quinazolinone core, a structural motif known to be of significant interest in medicinal chemistry due to its diverse biological activities . Quinazoline derivatives are a prominent class of nitrogen-containing heterocycles found in numerous natural alkaloids and are extensively researched for their pharmacological potential . The core structure is recognized for its multiple biological applications, particularly in oncology research . The specific molecular architecture of this acetamide derivative, which includes a thioether linkage and an N-isopropyl acetamide group, suggests its utility as a valuable intermediate or target molecule in drug discovery programs. Researchers are exploring such quinazoline-based compounds for their potential as inhibitors of key biological targets. For instance, similar small molecules are actively investigated for their ability to inhibit tyrosine kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis in cancers . The presence of the imidazo[1,2-c]quinazolinone scaffold indicates potential for targeting enzymatic processes and interaction with ATP-binding sites in various kinases . This compound is provided for non-human research applications exclusively. It is intended for use in biochemical research, hit-to-lead optimization studies, and in vitro screening assays to explore its mechanism of action and therapeutic potential. It is not intended for diagnostic, therapeutic, or veterinary applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-13(2)22-17(26)12-28-21-23-16-11-7-6-10-15(16)19-24-18(20(27)25(19)21)14-8-4-3-5-9-14/h3-11,13,18H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOWQYFFSWLWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the imidazoquinazoline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the imidazoquinazoline ring can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Structural Characteristics

The compound has a complex structure characterized by:

  • Molecular Formula : C21H20N4O2S
  • Molecular Weight : 392.5 g/mol
  • Functional Groups : The presence of a thioamide and an imidazoquinazoline core contributes to its biological activity.

Anticancer Activity

N-isopropyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide has been investigated for its anticancer properties. Compounds with similar quinazoline structures have shown promising results in inhibiting various cancer cell lines:

  • Cytotoxicity Studies : Research indicates that derivatives of quinazoline exhibit significant cytotoxic effects on cancer cell lines such as SKOV3 (ovarian cancer), DU145 (prostate cancer), and COLO205 (colon cancer) with IC50 values often below 10 µg/mL .

Dual Inhibition Mechanism

The compound is noted for its dual inhibition capabilities, targeting both the phosphatidylinositol 3 kinase (PI3K) and histone deacetylase (HDAC) pathways. This dual action may enhance its efficacy in cancer therapy compared to other compounds that target a single pathway .

In Vitro Testing

In vitro studies have demonstrated the compound's ability to inhibit tumor growth effectively. For instance, compounds similar to N-isopropyl derivatives have been evaluated for their activity against various cancer types, including lung, breast, and leukemia cancers. The results often show a strong correlation between structural modifications and biological activity .

Mechanistic Insights

Molecular docking studies have provided insights into the binding preferences of these compounds within active sites of target proteins, helping to elucidate mechanisms of action and optimize lead compounds for further development .

Synthesis and Derivative Development

The synthesis of N-isopropyl derivatives involves multi-step processes that can yield various analogs with modified biological activities:

Compound NameSynthesis MethodBiological ActivityReference
Compound ACycloadditionAnticancer
Compound BThioamide FormationAntimicrobial
Compound CAcetamide SynthesisAnti-inflammatory

Mechanism of Action

The mechanism of action of N-isopropyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazoquinazoline core can bind to enzymes or receptors, modulating their activity. The thioether linkage and acetamide group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The compound shares functional group similarities with acetamide derivatives listed in , though key structural differences dictate divergent properties:

CAS Number Compound Name Key Substituents Hydrogen Bonding Groups Potential Applications
2738952-61-7 N-[3-(dimethylamino)propyl]-2-[(γ-ω-perfluoro-C4-20-alkyl)thio]acetamide Perfluoroalkyl thio, dimethylaminopropyl Amide, tertiary amine Surfactants, environmental contaminants
2742694-36-4 N-(2-aminoethyl)-2-[(γ-ω-perfluoro-C4-20-alkyl)thio]acetamide polymers Perfluoroalkyl thio, aminoethyl, polymeric backbone Amide, primary amine, hydroxyl (oxidized) Industrial coatings, fluoropolymer additives
2744262-09-5 2-[(γ-ω-perfluoro-C4-20-alkyl)thio]acetic acid 2-hydroxypropyl esters Perfluoroalkyl thio, hydroxypropyl ester Ester, hydroxyl Water-repellent materials, surfactants
Target Compound N-isopropyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide Phenyl-imidazoquinazolinone, isopropyl acetamide Amide, ketone, aromatic N-heterocycle Pharmaceuticals (e.g., kinase inhibitors)
Key Observations:

Thioether vs. Perfluoroalkyl Thio Groups: The target compound’s aromatic thioether linkage contrasts with the perfluoroalkyl thio groups in compounds. Perfluoroalkyl chains confer extreme hydrophobicity and environmental persistence, often linked to bioaccumulation concerns .

compounds with tertiary amines (e.g., 2738952-61-7) or ester groups (e.g., 2744262-09-5) exhibit different H-bonding patterns, likely reducing aqueous solubility compared to the target.

Biological and Environmental Impact: Compounds in are listed in the Toxic Release Inventory (TRI), implicating environmental or health hazards. Their perfluoroalkyl content aligns with known risks of persistence and toxicity. The target compound’s lack of fluorinated groups may reduce environmental persistence, though its pharmacological activity could pose distinct toxicological profiles.

Functional Implications of Structural Differences

  • Pharmacological Potential: The imidazoquinazolinone core in the target compound is structurally analogous to kinase inhibitors (e.g., quinazoline-based EGFR inhibitors). The thioether linkage may stabilize the molecule against oxidative metabolism compared to ether-linked analogs.
  • Industrial Applications : compounds are tailored for industrial uses (e.g., surfactants, polymers), leveraging perfluoroalkyl chains for thermal stability and water repellency. The target compound’s design prioritizes biorecognition over material science applications.

Crystallographic and Computational Insights

The target’s aromatic and hydrogen-bonding motifs could form stable crystal lattices, whereas perfluoroalkyl chains in analogs may disrupt packing efficiency due to steric bulk and rigidity .

Biological Activity

N-isopropyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a complex organic compound that exhibits a range of biological activities due to its unique molecular structure, which includes an imidazo[1,2-c]quinazoline core. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C21H20N4O2S, with a molecular weight of approximately 392.48 g/mol. The compound features a thioacetamide group which enhances its chemical reactivity and potential biological activity .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in critical biological pathways. Compounds containing imidazo[1,2-c]quinazoline structures have been documented to exhibit diverse pharmacological effects, including:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through modulation of specific enzymes and receptors.
  • Antimicrobial Effects : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may also possess such activities .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell lines
AntibacterialSignificant cytotoxicity against bacteria
AntifungalPotent against various fungal species

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various imidazo[1,2-c]quinazoline derivatives against 60 different cancer cell lines. Among these compounds, those structurally similar to this compound exhibited significant cytotoxicity against colon cancer (GI50 values ranging from 0.41–0.69 μM), melanoma (GI50 values between 0.48–13.50 μM), and ovarian cancer (GI50 values from 0.25–5.01 μM) .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of compounds similar to N-isopropyl derivatives. The synthesized thioacetamides were tested against various bacterial strains and demonstrated considerable antibacterial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the key synthetic strategies for N-isopropyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide?

The synthesis involves multi-step organic reactions:

Core Formation : Construction of the imidazo[1,2-c]quinazoline core via cyclization of precursor quinazoline derivatives under acidic or thermal conditions.

Thioether Linkage : Introduction of the thioacetamide moiety via nucleophilic substitution between a thiol intermediate and chloroacetamide derivatives.

Functionalization : Addition of the N-isopropyl group through alkylation or amidation reactions.
Critical reagents include sodium hydride (for deprotonation) and solvents like DMF or THF. Reaction temperatures typically range from 60–100°C, with yields optimized via pH control (neutral to slightly basic conditions) .

Q. What analytical techniques are essential for characterizing this compound?

Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (392.48 g/mol) .
  • Infrared (IR) Spectroscopy : Identification of key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S–C stretching at ~600–700 cm⁻¹).
  • X-ray Diffraction : For crystallographic validation of the fused imidazoquinazoline system (if crystalline) .

Q. What are the primary biological activities reported for this compound?

Preliminary studies indicate:

  • Anticancer Activity : Inhibition of kinase pathways (e.g., EGFR or Aurora kinases) at IC₅₀ values <10 µM in vitro .
  • Antimicrobial Effects : Moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) due to thioacetamide-mediated membrane disruption .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays?

Contradictions in activity (e.g., variable IC₅₀ values across cell lines) may arise from:

  • Solubility Issues : Poor aqueous solubility (common for thioacetamides) can skew dose-response curves. Mitigate using co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80) .
  • Target Selectivity : Off-target effects in kinase assays require orthogonal validation (e.g., CRISPR knockouts, isothermal titration calorimetry) .
  • Batch Variability : Ensure synthetic consistency via HPLC purity checks (>95%) and controlled storage (desiccated, −20°C) .

Q. What computational methods support the design of derivatives with enhanced activity?

  • Molecular Docking : Predict binding affinities to targets like EGFR (PDB ID: 1M17) using AutoDock Vina. Focus on the thioacetamide moiety’s interaction with catalytic lysine residues .
  • QSAR Modeling : Correlate substituent effects (e.g., N-isopropyl vs. N-cyclopropyl) with bioactivity using descriptors like logP and polar surface area .
  • Reaction Path Optimization : Apply quantum chemical calculations (e.g., DFT) to predict intermediates in multi-step syntheses .

Q. How does the compound’s structure influence its pharmacokinetic (PK) properties?

Key structural determinants include:

  • LogP : Calculated logP ~2.5 suggests moderate blood-brain barrier permeability but potential hepatic metabolism.
  • Metabolic Stability : The imidazoquinazoline core is susceptible to CYP3A4 oxidation. Introduce electron-withdrawing groups (e.g., -CF₃) to reduce clearance rates .

Q. What experimental design (DoE) approaches optimize reaction yields?

Use Box-Behnken or Central Composite Designs to evaluate variables:

FactorRangeOptimal Condition
Temperature60–100°C80°C
Solvent (DMF)20–40% v/v30%
Reaction Time4–12 hrs8 hrs
Response surface methodology (RSM) maximizes yield (>75%) while minimizing byproduct formation .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., cooling rates, inert atmosphere) to ensure batch consistency .
  • Bioassay Validation : Use positive controls (e.g., imatinib for kinase assays) and triplicate measurements to minimize variability .
  • Data Transparency : Share raw spectral data (NMR, MS) in supplementary materials for peer validation .

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